trans-3-Caren-2-ol

Catalog No.
S14928690
CAS No.
93905-79-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Caren-2-ol

CAS Number

93905-79-4

Product Name

trans-3-Caren-2-ol

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h4,7-9,11H,5H2,1-3H3

InChI Key

YCAQPZXDWPHYBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1O)C2(C)C

Trans-3-Caren-2-ol, also known as trans-3-(10)-caren-2-ol, is a monoterpenoid alcohol with the molecular formula C10H16OC_{10}H_{16}O and a molecular weight of approximately 152.23 g/mol. This compound is characterized by its unique chemical structure, which includes a cyclohexene ring and a hydroxyl group, contributing to its distinctive properties and potential applications in various fields . It is commonly found in essential oils derived from several plant species, including certain types of honey, where it plays a role in the aroma profile .

Typical of alcohols. These include:

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
  • Esterification: Reacting with acids can yield esters, which are important in flavor and fragrance applications.
  • Dehydration: Under acidic conditions, it may undergo dehydration to form olefins.

These reactions highlight its versatility as a chemical intermediate in organic synthesis and industrial applications.

Trans-3-Caren-2-ol exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have indicated that it possesses antibacterial activity against various pathogens, making it a candidate for natural preservatives in food products .
  • Insecticidal Activity: Its presence in essential oils has been linked to insect repellent properties, particularly against pests like granary weevils .
  • Potential Therapeutic Effects: Preliminary research suggests potential anti-inflammatory and analgesic effects, although further studies are needed to fully elucidate these properties.

Trans-3-Caren-2-ol can be synthesized through several methods:

  • Natural Extraction: It is often isolated from essential oils of plants such as rosemary and lavender through steam distillation or solvent extraction.
  • Chemical Synthesis:
    • From Limonene: One method involves the oxidation of limonene, a common terpene found in citrus oils.
    • Via Isomerization: Starting from other terpenes, such as myrcene or alpha-pinene, trans-3-Caren-2-ol can be obtained through catalytic isomerization processes.

These synthesis methods underscore the compound's accessibility for both natural and synthetic applications.

Trans-3-Caren-2-ol finds use in various industries:

  • Flavoring and Fragrance: Its pleasant aroma makes it valuable in the food industry as a flavoring agent and in perfumery.
  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic applications.
  • Agriculture: Its insecticidal properties position it as a natural pesticide alternative.

Research on trans-3-Caren-2-ol has focused on its interactions with biological systems:

  • Synergistic Effects with Other Compounds: Studies indicate that when combined with other terpenes or essential oil components, trans-3-Caren-2-ol may enhance antimicrobial efficacy.
  • Mechanisms of Action: Investigations into how it affects microbial cell membranes suggest that it disrupts cellular integrity, leading to cell death .

These studies provide insights into how trans-3-Caren-2-ol can be effectively utilized in formulations aimed at enhancing product efficacy.

Trans-3-Caren-2-ol shares structural similarities with several other terpenoids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
LimoneneMonoterpeneCommonly found in citrus; known for its aroma.
MyrceneMonoterpeneFound in hops; has anti-inflammatory properties.
Alpha-PineneMonoterpeneFound in pine; known for its refreshing scent.
Beta-CaryophylleneSesquiterpeneKnown for anti-inflammatory effects; found in clove oil.
CamphorMonoterpeneUsed for medicinal purposes; has a strong odor.

Trans-3-Caren-2-ol is unique due to its specific hydroxyl group positioning and resultant biological activities that differ from those of similar compounds. Its distinct aroma profile also sets it apart within the realm of flavoring agents.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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